molecular formula C20H14ClN7O3 B267894 methyl 4-[10-(4-chlorophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate

methyl 4-[10-(4-chlorophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate

Cat. No. B267894
M. Wt: 435.8 g/mol
InChI Key: YUAIDCPFLJPMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[10-(4-chlorophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate is a complex chemical compound that has gained significant attention in scientific research. This compound is commonly used in the field of medicinal chemistry due to its potential therapeutic applications. The purpose of

Mechanism of Action

The mechanism of action of methyl 4-[10-(4-chlorophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate is complex and not fully understood. However, it is believed that the compound exerts its biological effects by interacting with various cellular targets, including enzymes, receptors, and signaling pathways. The compound has been found to inhibit the activity of various enzymes and receptors, which are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Methyl 4-[10-(4-chlorophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antibacterial activity. The compound has also been found to modulate various cellular signaling pathways, which are involved in the regulation of various biological processes.

Advantages and Limitations for Lab Experiments

Methyl 4-[10-(4-chlorophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate has several advantages and limitations for lab experiments. The compound is highly potent and exhibits a wide range of biological activities, which makes it an ideal candidate for studying various biological processes. However, the compound is complex and requires a high level of expertise in organic chemistry to synthesize. Additionally, the compound is expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of methyl 4-[10-(4-chlorophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate. One potential direction is to study the compound's potential use in the treatment of various cancers, including breast, lung, and prostate cancer. Another potential direction is to study the compound's potential use in the treatment of bacterial infections, including antibiotic-resistant strains. Additionally, future studies could focus on the development of more efficient and cost-effective synthesis methods for the compound.

Synthesis Methods

Methyl 4-[10-(4-chlorophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate is a complex compound that requires a multi-step synthesis process. The synthesis process involves the use of various reagents and catalysts, which are carefully controlled to obtain the desired product. The synthesis process is time-consuming and requires a high level of expertise in organic chemistry.

Scientific Research Applications

Methyl 4-[10-(4-chlorophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and bacterial infections.

properties

Product Name

methyl 4-[10-(4-chlorophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate

Molecular Formula

C20H14ClN7O3

Molecular Weight

435.8 g/mol

IUPAC Name

methyl 4-[10-(4-chlorophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate

InChI

InChI=1S/C20H14ClN7O3/c1-31-19(30)12-4-2-11(3-5-12)17-14-15(10-6-8-13(21)9-7-10)23-24-18(29)16(14)22-20-25-26-27-28(17)20/h2-9,17,26-27H,1H3

InChI Key

YUAIDCPFLJPMSU-UHFFFAOYSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl

SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.